1-(Diethoxyphosphoryl)ethyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Diethoxyphosphoryl)ethyl acetate is typically synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction conditions for this synthesis include heating the reactants to a temperature of around 170°C and maintaining a reaction pressure of 0.5 to 2.0 MPa . The reaction is carried out in a solvent such as toluene, and the product is purified using a thin-film evaporator .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Diethoxyphosphoryl)ethyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives .
Scientific Research Applications
1-(Diethoxyphosphoryl)ethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphoryl)ethyl acetate involves the formation of a phosphonate anion when it is added to a base such as sodium methoxide. This anion can then react with carbonyl compounds to form alkenes through the Horner-Wadsworth-Emmons reaction . The reaction proceeds with high regioselectivity, typically forming the E-alkene as the major product .
Comparison with Similar Compounds
Similar Compounds
Trimethyl phosphonoacetate: Similar in structure but with methyl groups instead of ethyl groups.
Triethyl 2-phosphonopropionate: Similar but with an additional carbon in the backbone.
Uniqueness
1-(Diethoxyphosphoryl)ethyl acetate is unique due to its high reactivity and selectivity in the Horner-Wadsworth-Emmons reaction. Its ability to form stable phosphonate anions makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
4124-94-1 |
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Molecular Formula |
C8H17O5P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
1-diethoxyphosphorylethyl acetate |
InChI |
InChI=1S/C8H17O5P/c1-5-11-14(10,12-6-2)8(4)13-7(3)9/h8H,5-6H2,1-4H3 |
InChI Key |
DPXYOLOTFDZJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)OC(=O)C)OCC |
Origin of Product |
United States |
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